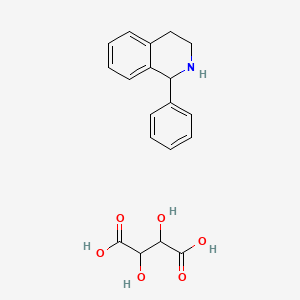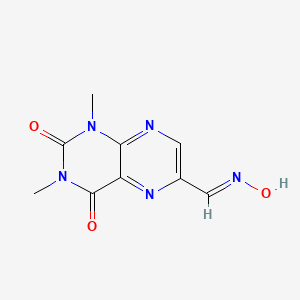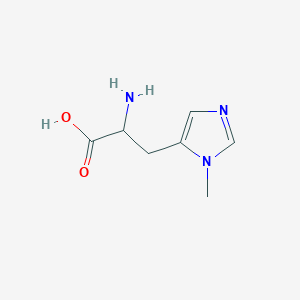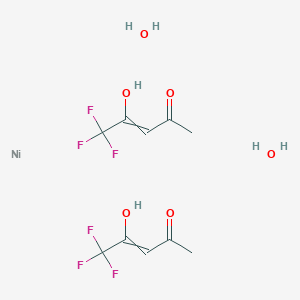![molecular formula C16H20ClIN4O2 B15284895 tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate](/img/structure/B15284895.png)
tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate: is a complex organic compound that features a tert-butyl carbamate group. This compound is notable for its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with chloro and iodo groups. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and utility as intermediates in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate typically involves multiple steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Chloro and Iodo Groups: Halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and iodine can be employed.
Attachment of the Pent-4-en-2-yl Group: This step may involve coupling reactions, such as Suzuki or Heck coupling, to introduce the alkene moiety.
Formation of the Carbamate Group: The final step involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) to form the carbamate.
Industrial Production Methods: Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene moiety, using reagents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the alkene or halogen groups can be achieved using hydrogenation or metal hydrides.
Common Reagents and Conditions:
Oxidation: m-CPBA, KMnO4
Reduction: H2/Pd-C, NaBH4
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products:
Oxidation: Epoxides or diols
Reduction: Alkanes or dehalogenated products
Substitution: Amines, ethers, or thioethers
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Protecting Group: The tert-butyl carbamate group is often used as a protecting group for amines in peptide synthesis.
Biology and Medicine:
Potential Therapeutic Agent: Due to its unique structure, the compound may exhibit biological activity and could be investigated for potential therapeutic applications.
Biochemical Probes: It can be used in the development of biochemical probes to study enzyme activity or protein interactions.
Industry:
Pharmaceuticals: The compound can be used in the development of new drugs or as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Agrochemicals: It may find applications in the development of new agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The pyrrolo[2,3-d]pyrimidine core may interact with nucleotide-binding sites, affecting cellular processes.
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
N-Boc-protected anilines: Compounds with similar protecting groups used in organic synthesis.
Tetrasubstituted pyrroles: Compounds with similar core structures but different substituents.
Uniqueness:
Structural Complexity: The combination of the pyrrolo[2,3-d]pyrimidine core with chloro and iodo substituents and the pent-4-en-2-yl group makes this compound unique.
Potential Biological Activity: The specific arrangement of functional groups may confer unique biological properties not found in simpler analogs.
This detailed article provides a comprehensive overview of tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C16H20ClIN4O2 |
|---|---|
Peso molecular |
462.71 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(4-chloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl]carbamate |
InChI |
InChI=1S/C16H20ClIN4O2/c1-5-6-10(21-15(23)24-16(2,3)4)7-22-8-11(18)12-13(17)19-9-20-14(12)22/h5,8-10H,1,6-7H2,2-4H3,(H,21,23) |
Clave InChI |
CNQPKDQMJKJBSY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC=C)CN1C=C(C2=C1N=CN=C2Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-(4-bromophenyl)-2-{[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}-3-thiophenecarboxylate](/img/structure/B15284819.png)


![6-hydroxy-1,1,2-trimethyl-5-(1H-tetraazol-5-ylcarbonyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B15284827.png)

![butane;ethane;5-methoxy-8-methyl-11-prop-1-en-2-yloxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraen-10-ol;methyl 2-(17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl)acetate](/img/structure/B15284841.png)
![N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]pyridine-3-carboxamide](/img/structure/B15284844.png)
![Methyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate](/img/structure/B15284857.png)

![[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B15284890.png)
![1-Benzyl-4-{[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B15284900.png)
![6-benzyl-5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B15284901.png)
